An In-Depth Technical Guide to Spiro[3.4]octan-2-one: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to Spiro[3.4]octan-2-one: Synthesis, Characterization, and Applications
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, spectroscopic properties, and strategic applications of the versatile building block, Spiro[3.4]octan-2-one (CAS Number: 41463-77-8).
Abstract
Spiro[3.4]octan-2-one, a unique bicyclic ketone, has emerged as a valuable scaffold in modern organic synthesis and medicinal chemistry. Its inherent three-dimensionality, a departure from traditional flat aromatic structures, offers access to novel chemical space and improved physicochemical properties in drug candidates.[1] This technical guide provides a comprehensive overview of Spiro[3.4]octan-2-one, including its core physicochemical properties, detailed synthetic protocols, in-depth spectroscopic analysis, and its burgeoning applications as a key building block in the development of pharmacologically relevant molecules.
Introduction: The Significance of Spirocyclic Scaffolds
The quest for novel molecular architectures with enhanced therapeutic potential has led to a growing interest in spirocyclic compounds. These molecules, characterized by two rings sharing a single atom, offer a rigid and well-defined three-dimensional geometry. This structural feature can lead to improved target selectivity and reduced off-target effects by presenting substituents in precise spatial orientations. The spiro[3.4]octane framework, in particular, is a sought-after motif in drug discovery programs.
Spiro[3.4]octan-2-one, with its reactive ketone functionality, serves as a versatile entry point for the synthesis of a diverse array of more complex spirocyclic derivatives. Its strategic importance lies in its ability to act as a foundational building block for creating innovative molecular scaffolds.
Physicochemical and Safety Data
A thorough understanding of the fundamental properties and safety considerations of a chemical entity is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 41463-77-8 | [2] |
| Molecular Formula | C₈H₁₂O | [2] |
| Molecular Weight | 124.18 g/mol | [2] |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | 4°C | [2] |
Safety Information:
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Signal Word: Warning
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Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501.[2]
It is imperative to consult the full Material Safety Data Sheet (MSDS) before handling this compound.
Synthesis of Spiro[3.4]octan-2-one: A Proposed Pathway
Diagram: Proposed Synthetic Pathway
Caption: A proposed synthetic pathway for Spiro[3.4]octan-2-one.
Experimental Protocol: A Step-by-Step Guide
This protocol is a conceptual outline and would require optimization in a laboratory setting.
Protocol 1: Synthesis of Cyclobutane-1,1-dicarboxylic acid [3]
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Step 1: Synthesis of Diethyl cyclobutane-1,1-dicarboxylate:
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In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.
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To this solution, add diethyl malonate dropwise at room temperature.
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Following the addition, add 1,3-dibromopropane dropwise and heat the mixture to reflux for several hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure.
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The crude diethyl cyclobutane-1,1-dicarboxylate can be purified by vacuum distillation.
-
-
Step 2: Hydrolysis to Cyclobutane-1,1-dicarboxylic acid:
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Reflux the purified diethyl cyclobutane-1,1-dicarboxylate with an excess of aqueous potassium hydroxide solution until the ester is completely hydrolyzed.
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Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
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Protocol 2: Synthesis of Cyclobutanecarboxylic acid [3]
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Heat the dry cyclobutane-1,1-dicarboxylic acid above its melting point.
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The decarboxylation will occur, evolving carbon dioxide.
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The resulting cyclobutanecarboxylic acid can be purified by distillation.
Protocol 3: Conversion to Spiro[3.4]octan-2-one
The conversion of cyclobutanecarboxylic acid to the target spiroketone is a multi-step process that could be approached via several established methodologies, such as:
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Arndt-Eistert Homologation followed by Intramolecular Friedel-Crafts Acylation: This would involve converting the carboxylic acid to the corresponding acid chloride, followed by reaction with diazomethane to form a diazoketone. Wolff rearrangement would then yield a homologous ester, which after conversion to the acid chloride and intramolecular acylation would furnish the desired spiroketone.
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Alternative Ring Expansion Strategies: Other ring-forming methodologies could also be explored, potentially involving the generation of a suitable electrophilic center on a side chain attached to the cyclobutane ring, followed by an intramolecular cyclization.
It is crucial to emphasize that this final stage would necessitate significant experimental development and optimization.
Spectroscopic Characterization: A Guide to Identification
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the presence of multiple methylene groups in different chemical environments.
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Expected Chemical Shifts (δ):
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Cyclopentane Ring Protons: The four methylene groups of the cyclopentane ring will likely appear as a series of overlapping multiplets in the range of 1.5-2.0 ppm .
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Cyclobutanone Ring Protons: The two methylene groups of the cyclobutanone ring are diastereotopic and will likely appear as distinct multiplets. The protons alpha to the carbonyl group are expected to be deshielded and resonate further downfield, likely in the range of 2.5-3.0 ppm . The other methylene group protons would be expected in the region of 2.0-2.5 ppm .
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide key information about the carbon skeleton.
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Expected Chemical Shifts (δ):
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Carbonyl Carbon (C=O): A characteristic downfield signal is expected in the range of 200-220 ppm .[4]
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Spiro Carbon: The quaternary spiro carbon will likely appear as a singlet in the range of 40-60 ppm .
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Cyclopentane Carbons: The methylene carbons of the cyclopentane ring are expected to resonate in the aliphatic region, likely between 20-40 ppm .
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Cyclobutanone Carbons: The methylene carbons of the cyclobutanone ring will also appear in the aliphatic region, with the carbon alpha to the carbonyl being slightly downfield compared to the other.
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Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the presence of the key carbonyl functional group.
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Expected Absorption Bands (cm⁻¹):
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C=O Stretch: A strong, sharp absorption band is expected in the region of 1715-1740 cm⁻¹ , which is characteristic of a ketone in a four-membered ring. The ring strain in the cyclobutanone moiety typically shifts the carbonyl absorption to a higher wavenumber compared to acyclic or larger ring ketones.[5][6]
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C-H Stretch: Multiple bands in the region of 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the methylene groups.[5]
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C-H Bend: Bending vibrations for the CH₂ groups will be present in the fingerprint region (below 1500 cm⁻¹).
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Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.
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Expected Fragmentation:
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 124 .
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Alpha-Cleavage: A prominent fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. This could lead to the loss of C₂H₄ (ethene) from the cyclobutanone ring, resulting in a fragment at m/z = 96 .
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Loss of CO: Loss of a neutral carbon monoxide molecule from the molecular ion would result in a fragment at m/z = 96 .
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Cleavage of the Cyclopentane Ring: Fragmentation of the cyclopentane ring could lead to a series of smaller aliphatic fragments.
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Diagram: Spectroscopic Analysis Workflow
Caption: A typical workflow for the spectroscopic analysis of Spiro[3.4]octan-2-one.
Applications in Drug Discovery and Development
The rigid, three-dimensional nature of the spiro[3.4]octane scaffold makes it an attractive building block for the synthesis of novel drug candidates. The introduction of this motif can lead to:
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Improved Potency and Selectivity: The well-defined spatial arrangement of substituents can enhance binding affinity to biological targets.
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Enhanced Physicochemical Properties: Spirocycles can improve properties such as solubility and metabolic stability compared to their flat, aromatic counterparts.
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Access to Novel Chemical Space: The use of spirocyclic scaffolds allows for the exploration of previously untapped areas of chemical diversity, increasing the probability of discovering novel bioactive compounds.
While specific examples of the direct use of Spiro[3.4]octan-2-one in the synthesis of approved drugs are not yet prevalent in the literature, its potential as a precursor to more complex and pharmacologically active molecules is significant. For instance, it can serve as the starting material for the synthesis of spirocyclic lactones, such as 6-Oxaspiro[3.4]octan-2-one, through a Baeyer-Villiger oxidation.[3] Such lactones are themselves important pharmacophores found in a variety of natural products and synthetic drugs.
Conclusion
Spiro[3.4]octan-2-one is a valuable and versatile building block with significant potential in the fields of organic synthesis and medicinal chemistry. Its unique three-dimensional structure offers a compelling alternative to traditional flat scaffolds in the design of novel therapeutics. This technical guide has provided a comprehensive overview of its properties, a proposed synthetic pathway, and a detailed guide to its spectroscopic characterization. As the demand for innovative molecular architectures in drug discovery continues to grow, the importance of foundational building blocks like Spiro[3.4]octan-2-one is set to increase, paving the way for the development of the next generation of medicines.
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